![molecular formula C14H18N6O2 B6448294 3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2640819-30-1](/img/structure/B6448294.png)
3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with piperazine and pyrimidine moieties are common in medicinal chemistry. They exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step procedures. For example, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .Molecular Structure Analysis
The molecular structure of similar compounds is often characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets. For example, some compounds have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often characterized by their melting points and NMR spectra .作用機序
Target of Action
Similar compounds have been known to targettyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing processes such as cell growth and differentiation.
Mode of Action
It is suggested that it may interact with its targets in a manner similar to other tyrosine kinase inhibitors . These inhibitors typically bind to the kinase domain of their target proteins, preventing the phosphorylation of tyrosine residues and thus inhibiting signal transduction pathways.
Pharmacokinetics
Similar compounds are known to be slowly absorbed and exhibit multiple peaks in their plasma concentration curve, suggesting the occurrence of enterohepatic recycling .
将来の方向性
特性
IUPAC Name |
3-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-18-4-3-15-13(14(18)21)20-7-5-19(6-8-20)11-9-12(22-2)17-10-16-11/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNMCXFHWWTVIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCN(CC2)C3=CC(=NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。